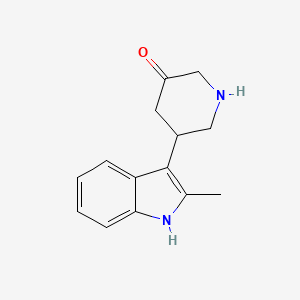
5-(2-methyl-1H-indol-3-yl)-piperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methyl-1H-indol-3-yl)-piperidin-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features a piperidinone ring fused with an indole moiety, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-1H-indol-3-yl)-piperidin-3-one typically involves the construction of the indole ring followed by the formation of the piperidinone ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidinone ring can then be introduced through various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-1H-indol-3-yl)-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5-(2-methyl-1H-indol-3-yl)-piperidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methyl-1H-indol-3-yl)-piperidin-3-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The piperidinone ring can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid .
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives .
Uniqueness
5-(2-methyl-1H-indol-3-yl)-piperidin-3-one is unique due to its combination of the indole and piperidinone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-(2-methyl-1H-indol-3-yl)piperidin-3-one |
InChI |
InChI=1S/C14H16N2O/c1-9-14(10-6-11(17)8-15-7-10)12-4-2-3-5-13(12)16-9/h2-5,10,15-16H,6-8H2,1H3 |
InChI Key |
YEEXCESPSFVGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


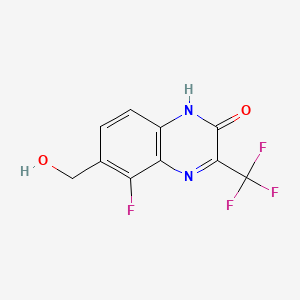
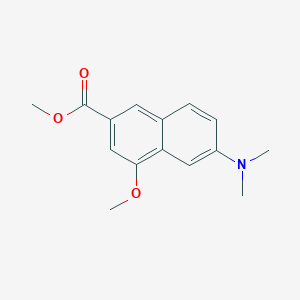
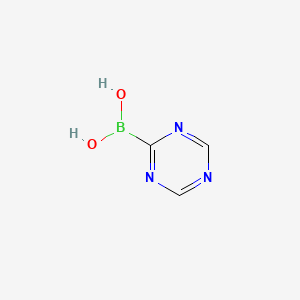
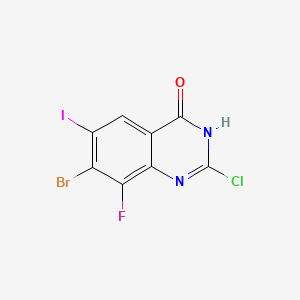
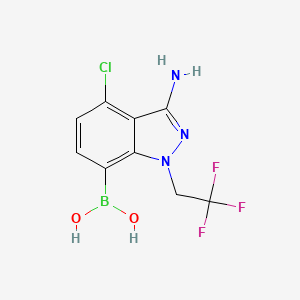
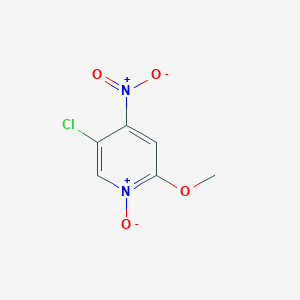
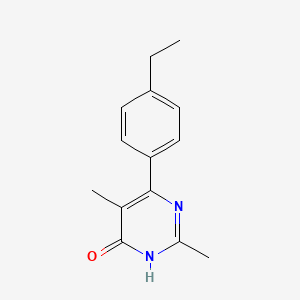
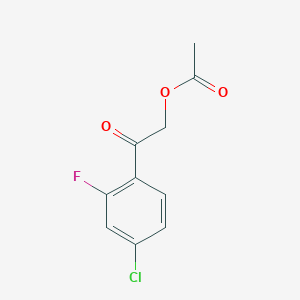
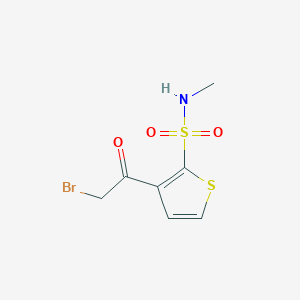
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
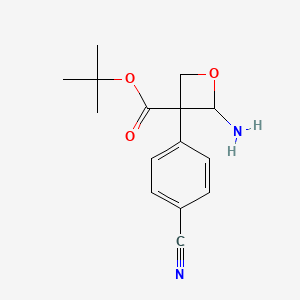

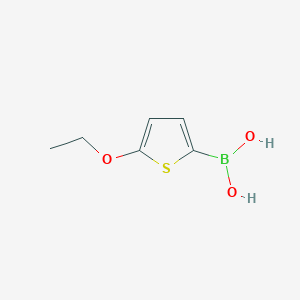
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
